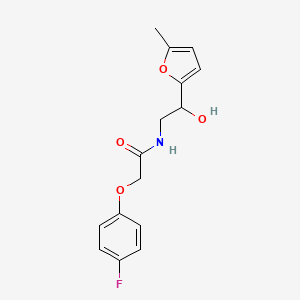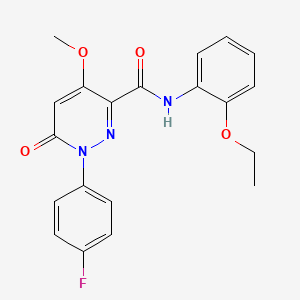
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . These methods could provide insights into potential synthetic routes for the compound .
Molecular Structure Analysis
Crystal structure analysis is a common technique used to understand the molecular structure of compounds. The papers describe the determination of crystal structures for several compounds, highlighting the importance of hydrogen bonding and atom-atom contacts in the crystal packing . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its biological activity.
Chemical Reactions Analysis
The papers do not provide detailed information on specific chemical reactions involving the compound "N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide." However, they do discuss the biological activities of similar compounds, such as antitumor and antiproliferative effects , which could be related to the chemical reactivity of these molecules within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups present. For example, the presence of a methoxy group can influence the lipophilicity of the molecule, which in turn affects its pharmacokinetic properties . The papers also discuss the biological activities of the compounds, which are often related to their physical and chemical properties, such as the ability to form specific interactions with biological targets .
科学的研究の応用
Antimicrobial Studies
Compounds structurally related to "N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide" have been synthesized and evaluated for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones, which share a similar complex structure, have shown significant antimicrobial activities. These compounds were synthesized from lead molecules and screened for antifungal and antibacterial activities, indicating their potential in developing new antimicrobial agents (Patel & Patel, 2010).
Cancer Research
Research into the antitumor properties of compounds with related structures has been conducted, highlighting their potential in cancer treatment. For example, substituted phenazine-1-carboxamides have been synthesized and evaluated against various cancer models, showing positive correlations between the electron-withdrawing power of the substituent group and cytotoxicity. These findings suggest the potential of structurally similar compounds in developing new antitumor drugs (Rewcastle, Denny, & Baguley, 1987).
Enzyme Inhibition
Compounds with a similar complex molecular structure have been explored for their enzyme inhibition capabilities, which could be relevant in treating various diseases. For instance, novel triazole derivatives were synthesized and investigated for their acetylcholinesterase and α-glucosidase inhibition activities, showing moderate enzyme inhibition potential. This research contributes to understanding how similar compounds might be used in designing inhibitors for Alzheimer's and diabetic diseases (Saleem et al., 2018).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-3-28-16-7-5-4-6-15(16)22-20(26)19-17(27-2)12-18(25)24(23-19)14-10-8-13(21)9-11-14/h4-12H,3H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRJWTVLSDFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


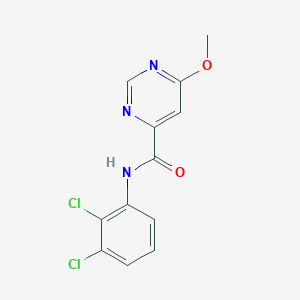
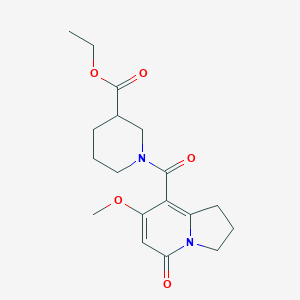


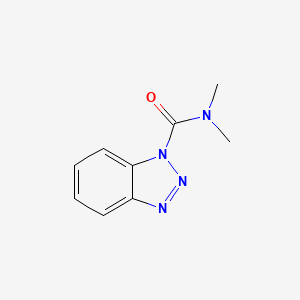

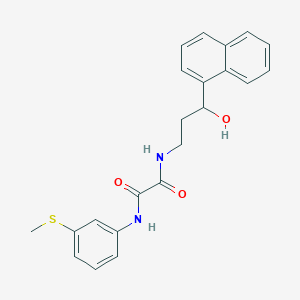
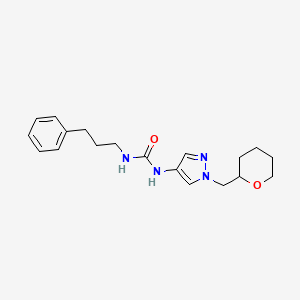

![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)
![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)
